molecular formula C7H15NO B1268274 (1-Aminocyclohexyl)methanol CAS No. 4313-56-8

(1-Aminocyclohexyl)methanol

Cat. No. B1268274
CAS RN: 4313-56-8
M. Wt: 129.2 g/mol
InChI Key: VDPLLINNMXFNQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds closely related to (1-Aminocyclohexyl)methanol involves multiple strategies, including direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, highlighting the versatility of methanol in organic synthesis. For instance, a method described involves the N-monomethylation of aromatic primary amines, including cyclohexylamine, using methanol, showcasing methanol's role as a key reagent in synthesizing amine derivatives (Li et al., 2012). Another approach involves a one-pot, four-component synthesis leading to 1,2-amino alcohols, which demonstrates the feasibility of constructing complex molecules from simple precursors in a single reaction step (Clerici et al., 2008).

Molecular Structure Analysis

The crystal structure of related compounds, such as [(1S,2R)-2-(benzylamino)cyclohexyl]methanol, provides insights into the stereochemistry and molecular conformation that could be relevant to understanding the structural properties of (1-Aminocyclohexyl)methanol. The crystallographic analysis reveals how the cyclohexane ring adopts a chair conformation, a common structural feature that influences the chemical reactivity and physical properties of cyclohexane derivatives (Kimino et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to (1-Aminocyclohexyl)methanol can be inferred from studies on similar molecules. For example, the synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes suggests a pathway for generating complex structures from simpler cyclohexane derivatives, which could be applicable to the synthesis and functionalization of (1-Aminocyclohexyl)methanol (Corona et al., 1985).

Scientific Research Applications

“(1-Aminocyclohexyl)methanol” is a chemical compound with the molecular formula C7H15NO and its hydrochloride form has the molecular weight of 165.66 . It’s typically stored at room temperature in an inert atmosphere .

“(1-Aminocyclohexyl)methanol” is a chemical compound with the molecular formula C7H15NO and its hydrochloride form has the molecular weight of 165.66 . It’s typically stored at room temperature in an inert atmosphere .

Safety And Hazards

Handling of “(1-Aminocyclohexyl)methanol” should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(1-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLLINNMXFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328302
Record name (1-aminocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclohexyl)methanol

CAS RN

4313-56-8
Record name (1-aminocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Amninocyclohexane-1-carboxylic acid was protected as the benzyloxycarbonylamine according to Method B1a, Step 1. 1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid was reduced to 1-(benzyloxycarbonylamino)-1-(hydroxymethyl)cyclohexane according to Method B1a, Step 2. The carbamate was deprotected according to Method B1a, Step 3 to give 1-amino-1-(hydroxymethyl)cyclohexane. The 2-hydroxyethylamine was sequentially treated with SOCl2 and 2-methyl-4-nitrophenyl isothiocyanate according to Method C2a to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.5]decane. The thiazolidine was alkylated with isobutyl bromide according to Method D2b to afford 2-(2-methyl-4-nitrophenylimino)-1-isobutyl-3-thia-1-azaspiro[4.5]decane.
[Compound]
Name
1-Amninocyclohexane-1-carboxylic acid
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Synthesis routes and methods II

Procedure details

A slurry of 1-(benzyloxycarbonylamino)-1-(hydroxymethyl)cyclohexane (4.0 g, 15 mmol) and 10% Pd/C (0.40 g) in MeOH (75 ml) was stirred under H2 (1 atm.) for 1 h, then treated with Celite®. The resulting mixture was filtered and concentrated under reduced pressure to give 1-amino-1-(hydroxymethyl)cyclohexane.
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75 mL
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
WE Noland, RA Johnson - The Journal of Organic Chemistry, 1960 - ACS Publications
Vllc), dispiro oxazolidines being formed in the latter case. Structures were established by comparison of infrared and ultraviolet or molecular refraction data with appropriate analogs in …
Number of citations: 3 pubs.acs.org
W Noland, J Kneller, D Rice - The Journal of Organic Chemistry, 1957 - ACS Publications
Fig. 1. Some Reactions of(I-Aminocyclohexyl) meth-anol (II) 1), but rather theoxamide of II, indicating that in this case the preferred reaction course is intermolecular amine-ester …
Number of citations: 7 pubs.acs.org
F Pecho, Y Sempere, J Gramuller… - Journal of the …, 2021 - ACS Publications
N,O-Acetals derived from α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol were found to undergo a catalytic enantioselective [2 + 2] photocycloaddition …
Number of citations: 47 pubs.acs.org
SV Stulov, YV Tkachev, RA Novikov, MG Zavialova… - Steroids, 2012 - Elsevier
The facile synthesis of six [17(20)Z]- and [17(20)E]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides and three [17(20)E]-3β-hydroxy-2-[prergna-5,17(20)-dien-20-yl]-oxazolines …
Number of citations: 19 www.sciencedirect.com
R Schlessler, D Neiswender, Jr - The Journal of Organic …, 1957 - ACS Publications
Notes - Urea Complexes of Some Higher Methylalkanes Page 1 june 1957 NOTES 697 (l-Nitrocyclohexyl)methyl 3,5-dinitrobenzoate (8,5-dinitrobenzoate of I). From benzene-light …
Number of citations: 11 pubs.acs.org
R Nakano, R Yamanashi… - Chemistry–A European …, 2023 - Wiley Online Library
Baseâ•’stabilized Neutral Oxoborane and Thioxoborane Supported by a Bis(oxazolinyl)(phenyl)methanide Ligand Page 1 Accepted Article 01/2020 Accepted Article Title: Base-…
DKH Ho - 2016 - repository.cam.ac.uk
The development of a palladium-catalysed C–H carbonylation of hindered secondary amines is described. Central to this strategy is the temporary conversion of simple ketones into …
Number of citations: 4 www.repository.cam.ac.uk
Y Cao, G Liu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
Chiral phosphoric acid (CPA) has been established as a cornerstone in chemical synthesis reactions for over five decades, owing to its distinctive molecular structure and remarkable …
Number of citations: 2 onlinelibrary.wiley.com
F Mutulis, S Yahorava, I Mutule… - Journal of medicinal …, 2004 - ACS Publications
A series of piperazine analogues of the melanocortin 4 receptor (MC 4 R) specific small-molecule agonist “THIQ” was synthesized and characterized structurally and pharmacologically. …
Number of citations: 38 pubs.acs.org
VA Zolottsev, AS Latysheva, II Khan… - …, 2022 - Wiley Online Library
Steroid derivatives modified with nitrogen containing heterocycles attract attention as anticancer agents for prostate cancer treatment. In this study we have developed a simple and …

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